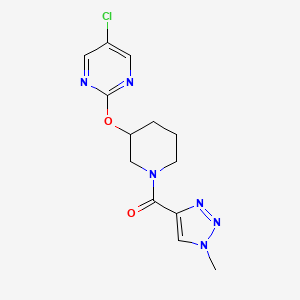
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C13H15ClN6O2 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GPR119 Agonism and Diabetes Research
G-protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. GPR119 agonists have garnered interest due to their dual mechanism of action:
The compound BMS-903452, a pyridone-containing GPR119 agonist, was discovered and optimized. It demonstrated efficacy in both acute and chronic rodent models of diabetes. In human studies, BMS-903452 showed dose-dependent increases in exposure and a trend toward elevated total GLP-1 plasma levels .
Metabolic-Associated Fatty Liver Disease (MAFLD) Therapy
While not directly related to the compound , targeting the GPR119/incretin axis has emerged as a promising therapy for MAFLD. Further research may explore the potential of GPR119 agonists in managing this metabolic disorder .
Mechanism of Action
Target of Action
The primary target of the compound (3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, also known as 5-chloro-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine, is the G-protein-coupled receptor 119 (GPR119) . GPR119 is expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound interacts with its target, GPR119, and acts as an agonist . This interaction stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the biochemical pathways related to glucose metabolism and insulin secretion . By acting on GPR119, it influences the secretion of insulin and GLP-1, which are crucial for maintaining glucose homeostasis . The downstream effects include improved glucose control and potential therapeutic benefits in the treatment of type 2 diabetes .
Pharmacokinetics
The compound was efficacious in both acute and chronic in vivo rodent models of diabetes , suggesting favorable ADME properties that allow for effective bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include stimulated insulin release from pancreatic β-cells and increased secretion of GLP-1 from enteroendocrine cells . These effects contribute to improved glucose control, which is beneficial in the management of type 2 diabetes .
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2/c1-19-8-11(17-18-19)12(21)20-4-2-3-10(7-20)22-13-15-5-9(14)6-16-13/h5-6,8,10H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRSXGCMONWBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)
![2-furyl-N-methyl-N-[(1-{2-[4-(methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2592639.png)
![1-(4-chlorophenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2592641.png)

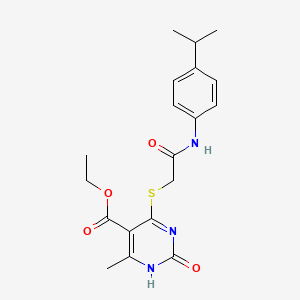
![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)
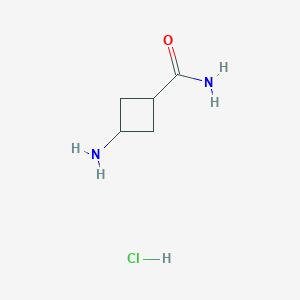
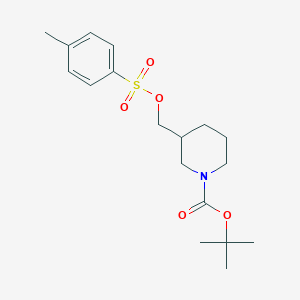

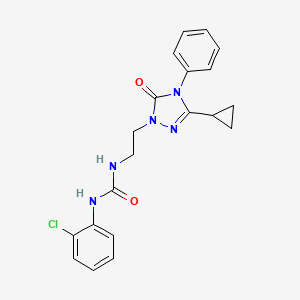
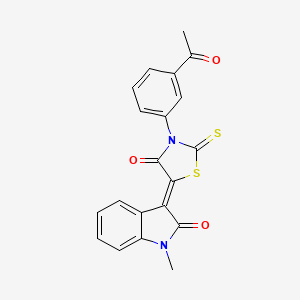

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2592657.png)